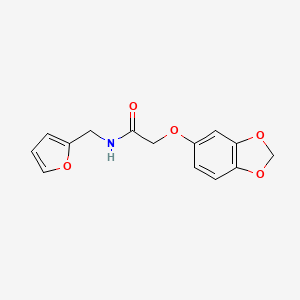![molecular formula C21H24N4O3S B11175685 2-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-ethyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11175685.png)
2-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-ethyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-ethyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide is a complex organic compound that belongs to the class of heterocyclic compounds It contains multiple functional groups, including a dioxoisoindoline moiety, an ethyl group, and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-ethyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves multiple steps:
Formation of the Dioxoisoindoline Moiety: This can be achieved through the cyclization of phthalic anhydride with an appropriate amine under acidic conditions.
Introduction of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a thiosemicarbazide derivative with an appropriate carboxylic acid or its derivative under dehydrating conditions.
Coupling of the Two Fragments: The final step involves coupling the dioxoisoindoline moiety with the thiadiazole ring through an acetamide linkage. This can be achieved using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl groups of the dioxoisoindoline moiety, potentially leading to the formation of hydroxyl derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethyl group or the aromatic ring of the thiadiazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Materials Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.
Biology and Medicine
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anti-inflammatory or anticancer agent.
Biological Probes: It can be used as a probe to study biological processes involving thiadiazole-containing compounds.
Industry
Agriculture: The compound can be used as a precursor for the synthesis of agrochemicals.
Electronics: It can be used in the development of organic semiconductors for electronic devices.
Mechanism of Action
The mechanism of action of 2-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-ethyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with metal ions, potentially inhibiting metalloenzymes. The dioxoisoindoline moiety can interact with proteins, potentially modulating their activity. The compound’s overall structure allows it to fit into specific binding sites, thereby exerting its effects through a combination of metal ion chelation and protein interaction.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-dioxooctahydro-2H-isoindol-2-yl)propanoic acid: This compound shares the dioxoisoindoline moiety but lacks the thiadiazole ring.
N-ethyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide: This compound contains the thiadiazole ring but lacks the dioxoisoindoline moiety.
Uniqueness
The uniqueness of 2-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-ethyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide lies in its combination of the dioxoisoindoline and thiadiazole moieties. This unique structure allows it to interact with a broader range of molecular targets, making it a versatile compound for various applications in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C21H24N4O3S |
|---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
2-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)-N-ethyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide |
InChI |
InChI=1S/C21H24N4O3S/c1-3-24(21-23-22-18(29-21)14-10-8-13(2)9-11-14)17(26)12-25-19(27)15-6-4-5-7-16(15)20(25)28/h8-11,15-16H,3-7,12H2,1-2H3 |
InChI Key |
IUVXLUDLWXIDAI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=NN=C(S1)C2=CC=C(C=C2)C)C(=O)CN3C(=O)C4CCCCC4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(3-nitrophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B11175609.png)
![N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]-3-(phenylsulfanyl)propanamide](/img/structure/B11175616.png)
![9-phenyl-6,7,9,10-tetrahydro-4H-[1,2,5]oxadiazolo[3,4-b][1,4]benzodiazepin-8(5H)-one](/img/structure/B11175617.png)
![1-(2-methylphenyl)-5-oxo-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B11175624.png)
![4-benzyl-2-(ethylsulfanyl)-9-(4-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11175625.png)

![4-methoxy-N-(6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)benzamide](/img/structure/B11175629.png)
![3-methyl-N-(1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide](/img/structure/B11175640.png)
![Ethyl 2-({[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11175648.png)
![2-iodo-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B11175649.png)

![6-[(4-benzoylpiperazino)methyl]-8-methoxy-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B11175664.png)
![2-(4-fluorophenyl)-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11175668.png)
![2-(1,3-benzodioxol-5-yloxy)-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11175676.png)
